1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene
Overview
Description
1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene is an organic compound that features both halogenated and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene typically involves the reaction of 1-(2,2-Dichloro-1,1-difluoroethoxy)benzene with phosgene to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The isocyanate group can also react with alcohols to form carbamates.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form an amine and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form ureas.
Alcohols: Used in addition reactions to form carbamates.
Water: Used in hydrolysis reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and coatings due to its reactive isocyanate group.
Pharmaceuticals: Potential use in drug development as a building block for more complex molecules.
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-(2,2-Dichloro-1,1-difluoroethoxy)benzene: Lacks the isocyanate group, making it less reactive.
1-(2,2-Dichloro-1,1-difluoroethoxy)butane: Similar structure but different alkyl chain length.
Properties
IUPAC Name |
1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO2/c10-8(11)9(12,13)16-7-3-1-6(2-4-7)14-5-15/h1-4,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTKVCGDWAOTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(C(Cl)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203728 | |
Record name | 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55225-96-2 | |
Record name | 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55225-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055225962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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